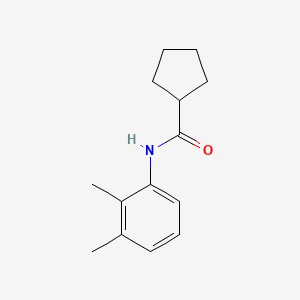
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide, also known as BFH, is a compound that has been studied for its potential applications in scientific research. BFH is a furohydrazide derivative, which means it contains a furo ring and a hydrazide functional group. This compound has shown promising results in various experiments, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide involves its ability to react specifically with ROS. When N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide comes into contact with ROS, it undergoes a reaction that results in a change in its fluorescence properties. This change in fluorescence can be detected and used to measure the levels of ROS in living cells.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been shown to have minimal biochemical and physiological effects on living cells. This is due to its specific reactivity with ROS, which minimizes its interaction with other cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide in lab experiments is its specificity for ROS. This allows for accurate detection and measurement of ROS levels in living cells. However, one limitation of using N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide is that it requires the use of fluorescence microscopy, which can be expensive and time-consuming.
Direcciones Futuras
There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide. One potential application is its use in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been shown to be able to cross the blood-brain barrier, which makes it a potential candidate for imaging ROS levels in the brain. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide could be used in the study of other diseases that are characterized by high levels of ROS, such as cancer and cardiovascular disease. Finally, further research could be done to optimize the synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide.
Aplicaciones Científicas De Investigación
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can act as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This is due to the fact that N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can undergo a specific reaction with ROS, resulting in a change in its fluorescence properties.
Propiedades
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-12-4-3-10(20-12)13(17)16-15-6-8-1-2-9-11(5-8)19-7-18-9/h1-6H,7H2,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFYTHKGKKIJK-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)


![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)




